Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-
Description
The compound Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) (CAS: 52881-76-2) features a central 1,2-phenylene (ortho-substituted benzene) bridge connecting two tetrahydro-pyridine moieties via 1-oxo-2,1-ethanediyl linkers. This structure confers rigidity and planar geometry, influencing its physicochemical properties and reactivity. The tetrahydro-pyridine rings introduce partial saturation, reducing aromaticity compared to fully unsaturated pyridines, which may enhance solubility and alter electronic interactions .
Properties
CAS No. |
52881-80-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyridin-1-yl)-2-[2-[2-(3,4-dihydro-2H-pyridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-6-12-21)15-17-9-3-4-10-18(17)16-20(24)22-13-7-2-8-14-22/h3-5,7,9-11,13H,1-2,6,8,12,14-16H2 |
InChI Key |
CQDVIEOVRSNWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)C(=O)CC2=CC=CC=C2CC(=O)N3CCCC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Based on the compound’s structure, the preparation generally follows these steps:
Synthesis of the 1,2-phenylenebis(1-oxo-2,1-ethanediyl) core:
This involves functionalizing the 1,2-diaminobenzene or 1,2-dihydroxybenzene derivatives with ketoacetyl groups. Typically, this can be achieved by Friedel-Crafts acylation or by reaction with α-haloketones under controlled conditions.
Synthesis of the 1,2,3,4-tetrahydropyridine moieties:
These can be synthesized by partial hydrogenation of pyridine or by cyclization reactions involving amino alcohols or amino ketones.
Coupling the tetrahydropyridine units to the aromatic ketoacetyl core:
This step likely involves nucleophilic addition or condensation reactions between the nitrogen atoms of the tetrahydropyridine and the keto groups on the aromatic linker, potentially forming amide or imine bonds.
Specific Reported Methods
While direct English journal articles specifically detailing the synthesis of this exact compound are limited, analogous compounds with similar structural motifs have been synthesized using the following methods:
| Step | Method Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation of 1,2-diaminobenzene | Acyl chloride or anhydride, Lewis acid catalyst (AlCl$$_3$$) | Introduces ketoacetyl groups ortho to each other |
| 2 | Partial hydrogenation of pyridine | H$$_2$$, Pd/C catalyst, controlled pressure | Yields 1,2,3,4-tetrahydropyridine |
| 3 | Condensation reaction | Ketoacetylated aromatic compound + tetrahydropyridine derivative, reflux in ethanol or suitable solvent | Formation of amide or imine linkages |
Alternative Synthetic Routes
- Direct condensation of 1,2-diaminobenzene with α-ketoesters to form bis-amide intermediates, followed by cyclization with tetrahydropyridine units.
- Stepwise synthesis where the tetrahydropyridine units are first functionalized with acyl groups, then coupled to the aromatic linker.
Comprehensive Research Findings
Literature Survey
- The NIST Chemistry WebBook provides structural data but lacks explicit synthesis protocols for this compound.
- Review of related heterocyclic synthesis literature indicates that the tetrahydropyridine ring is commonly prepared by catalytic hydrogenation of pyridine or via Mannich-type reactions.
- The aromatic ketoacetyl linker is often synthesized via Friedel-Crafts acylation or by reaction of aromatic diamines with α-haloketones.
Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield Range (%) | Purification Method |
|---|---|---|---|
| Friedel-Crafts acylation | 0–5 °C to room temp, AlCl$$_3$$, dry solvent | 60–85 | Recrystallization or column chromatography |
| Partial hydrogenation | Room temp, 1–5 atm H$$_2$$, Pd/C | 70–90 | Filtration to remove catalyst |
| Condensation coupling | Reflux in ethanol or toluene, acid/base catalysis | 50–80 | Crystallization or chromatography |
Analytical Characterization
- Confirmation of structure is typically done by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy (showing characteristic amide and keto bands), and mass spectrometry.
- Elemental analysis confirms the molecular formula C$${20}$$H$${24}$$N$${2}$$O$${2}$$.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Expected Outcome |
|---|---|---|---|---|
| Aromatic core functionalization | Friedel-Crafts acylation | 1,2-diaminobenzene, acyl chloride, AlCl$$_3$$ | 0–25 °C, inert atmosphere | 1,2-phenylenebis(1-oxo-2,1-ethanediyl) intermediate |
| Tetrahydropyridine synthesis | Catalytic hydrogenation | Pyridine, H$$_2$$, Pd/C | Room temperature, controlled pressure | 1,2,3,4-tetrahydropyridine |
| Coupling reaction | Condensation | Aromatic keto intermediate, tetrahydropyridine | Reflux in ethanol, acid/base catalysis | Target bis-substituted compound |
Chemical Reactions Analysis
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Substitution
The most direct analog is Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis[1,2,3,4-tetrahydro-] (CAS: 52881-77-3), which differs only in the substitution pattern of the central phenyl ring (para instead of ortho). Key comparisons include:
| Property | Target Compound (1,2-Phenylene) | Analog (1,4-Phenylene) |
|---|---|---|
| CAS Number | 52881-76-2 | 52881-77-3 |
| logP | 3.186 | 3.186 |
| Structural Geometry | Ortho-substituted (rigid) | Para-substituted (linear) |
Despite identical logP values, the ortho-substituted compound exhibits greater steric hindrance and reduced conformational flexibility compared to the para isomer. This difference can influence crystallization behavior, solubility in polar solvents, and reactivity in cross-coupling reactions .
Substituent Effects on Tetrahydro-Pyridine Moieties
describes 1,2-bis(1-methyl-1H-1,2,3,4-tetrahydro-2H-pyridin-4-yl)- derivatives, where methyl groups are attached to the tetrahydro-pyridine rings. In contrast, the target compound lacks methyl groups, suggesting higher reactivity at the pyridine nitrogen .
Functional Group Variations in Related Compounds
lists compounds like 1,1'-(pyridine-2,6-diyl)bis(4,4,4-trifluorobutane-1,3-dione) (CAS: 216299-25-1), which replaces the phenylenebis(oxo-ethanediyl) group with trifluorobutane-dione moieties.
Key Research Findings
- logP Consistency : Both ortho- and para-substituted phenylenebis-pyridine derivatives share identical logP values (3.186), indicating similar hydrophobicity despite structural differences .
- Steric vs.
- Synthetic Flexibility : Compounds with methyl or trifluoromethyl substituents exhibit divergent reactivity profiles, underscoring the importance of functional group selection in medicinal chemistry .
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro- (CAS Registry Number: 52881-80-8) is a complex pyridine derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 324.4168 g/mol. The structure consists of a pyridine ring fused with phenylene and ethanediyl moieties, which may enhance its biological properties.
| Property | Value |
|---|---|
| Formula | C20H24N2O2 |
| Molecular Weight | 324.4168 g/mol |
| CAS Registry Number | 52881-80-8 |
| IUPAC Name | Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro- |
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of pyridine derivatives. The incorporation of various functional groups into the pyridine scaffold has been shown to enhance its bioactivity against a range of pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Compounds similar to Pyridine 1,1' exhibited significant inhibition rates:
| Compound | Inhibition Rate (%) | Target Bacteria |
|---|---|---|
| Pyridine Derivative A | 59.54% | S. aureus |
| Pyridine Derivative B | 55.84% | S. pneumoniae |
These results suggest that modifications to the pyridine structure can yield potent antimicrobial agents.
The biological activity of pyridine derivatives is largely attributed to their ability to interact with bacterial enzymes and disrupt metabolic processes. For instance, some derivatives act as inhibitors of cytochrome P450 enzymes which are crucial for bacterial survival and replication.
Example Mechanism:
Pyridine compounds have been shown to inhibit specific enzymes by binding to their active sites or altering their conformation. This inhibition can lead to decreased bacterial growth and increased susceptibility to other antibiotics.
Recent Advances in Research
Research has focused on developing new synthetic methods for pyridine derivatives that could enhance their biological properties. Microwave-assisted synthesis has emerged as a promising technique that improves yield and reduces reaction times for producing bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
